Cas no 71406-62-7 (4-chloro-N,N-diethylpyrimidin-2-amine)

4-chloro-N,N-diethylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
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- 4-Chloro-2-(diethylamino)pyrimidine
- 4-chloro-N,N-diethylpyrimidin-2-amine
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- インチ: 1S/C8H12ClN3/c1-3-12(4-2)8-10-6-5-7(9)11-8/h5-6H,3-4H2,1-2H3
- InChIKey: MVNADFZYWTVRNK-UHFFFAOYSA-N
- ほほえんだ: C1(N(CC)CC)=NC=CC(Cl)=N1
4-chloro-N,N-diethylpyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1665935-5.0g |
4-chloro-N,N-diethylpyrimidin-2-amine |
71406-62-7 | 95% | 5g |
$3935.0 | 2023-06-04 | |
Enamine | EN300-1665935-0.05g |
4-chloro-N,N-diethylpyrimidin-2-amine |
71406-62-7 | 95% | 0.05g |
$315.0 | 2023-06-04 | |
Enamine | EN300-1665935-0.5g |
4-chloro-N,N-diethylpyrimidin-2-amine |
71406-62-7 | 95% | 0.5g |
$1058.0 | 2023-06-04 | |
Enamine | EN300-1665935-0.25g |
4-chloro-N,N-diethylpyrimidin-2-amine |
71406-62-7 | 95% | 0.25g |
$672.0 | 2023-06-04 | |
Enamine | EN300-1665935-50mg |
4-chloro-N,N-diethylpyrimidin-2-amine |
71406-62-7 | 95.0% | 50mg |
$315.0 | 2023-09-21 | |
Enamine | EN300-1665935-1000mg |
4-chloro-N,N-diethylpyrimidin-2-amine |
71406-62-7 | 95.0% | 1000mg |
$1357.0 | 2023-09-21 | |
Aaron | AR01DXBE-5g |
4-chloro-N,N-diethylpyrimidin-2-amine |
71406-62-7 | 95% | 5g |
$5436.00 | 2023-12-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741276-1g |
4-Chloro-n,n-diethylpyrimidin-2-amine |
71406-62-7 | 98% | 1g |
¥5997.00 | 2024-05-02 | |
1PlusChem | 1P01DX32-500mg |
4-chloro-N,N-diethylpyrimidin-2-amine |
71406-62-7 | 95% | 500mg |
$1370.00 | 2024-04-21 | |
1PlusChem | 1P01DX32-1g |
4-chloro-N,N-diethylpyrimidin-2-amine |
71406-62-7 | 95% | 1g |
$1740.00 | 2024-04-21 |
4-chloro-N,N-diethylpyrimidin-2-amine 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
4-chloro-N,N-diethylpyrimidin-2-amineに関する追加情報
Professional Introduction to 4-chloro-N,N-diethylpyrimidin-2-amine (CAS No. 71406-62-7)
4-chloro-N,N-diethylpyrimidin-2-amine, with the chemical formula C₈H₁₁ClN₂, is a significant compound in the field of pharmaceutical and agrochemical research. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloro and amine functional groups provides a versatile platform for further chemical modifications, enabling the development of novel therapeutic agents.
The compound's molecular structure, featuring a pyrimidine core with ethyl and chloro substituents, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry. Pyrimidine derivatives are well-known for their role in drug discovery, particularly in the development of antiviral, anticancer, and antimicrobial agents. The specific arrangement of atoms in 4-chloro-N,N-diethylpyrimidin-2-amine allows for selective interactions with biological targets, making it a promising candidate for further investigation.
In recent studies, researchers have explored the pharmacological properties of 4-chloro-N,N-diethylpyrimidin-2-amine and its derivatives. One notable area of interest has been its potential as a precursor for kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By modifying the structure of 4-chloro-N,N-diethylpyrimidin-2-amine, scientists have been able to develop compounds that exhibit potent inhibitory effects on specific kinases, thereby opening new avenues for therapeutic intervention.
Additionally, the compound has shown promise in the development of agrochemicals. Its structural features make it an effective building block for designing novel pesticides and herbicides. These derivatives can target specific enzymes or receptors in pests and weeds, offering a more selective and environmentally friendly approach to crop protection. The ability to fine-tune the properties of these compounds through structural modifications has made 4-chloro-N,N-diethylpyrimidin-2-amine a valuable asset in agrochemical research.
The synthesis of 4-chloro-N,N-diethylpyrimidin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to achieve high yields and purity. These methods not only enhance the efficiency of production but also allow for the introduction of additional functional groups, expanding the compound's utility in drug discovery.
Recent advancements in computational chemistry have further accelerated the development of new derivatives of 4-chloro-N,N-diethylpyrimidin-2-amine. Molecular modeling and virtual screening techniques enable researchers to predict the biological activity of potential compounds before they are synthesized in the lab. This approach saves time and resources by identifying promising candidates that are most likely to exhibit desired pharmacological properties.
The safety profile of 4-chloro-N,N-diethylpyrimidin-2-amine is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its potential hazards and determine safe handling procedures. These studies include acute toxicity tests, chronic exposure assessments, and genotoxicity evaluations. The results have shown that when handled properly, the compound poses minimal risk to human health and the environment.
In conclusion, 4-chloro-N,N-diethylpyrimidin-2-amine (CAS No. 71406-62-7) is a versatile compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules targeting various diseases. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern chemistry and drug development.
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